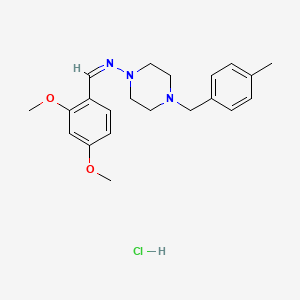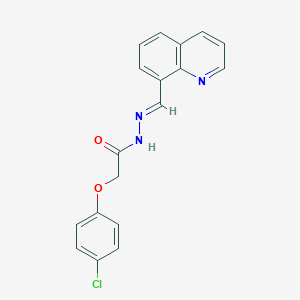![molecular formula C15H13N3O4 B5551468 N-[3-(acetylamino)phenyl]-3-nitrobenzamide](/img/structure/B5551468.png)
N-[3-(acetylamino)phenyl]-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(acetylamino)phenyl]-3-nitrobenzamide is a compound that could potentially exhibit interesting chemical and physical properties due to its structural components, such as the acetylamino and nitro groups attached to benzamide. These functionalities suggest a variety of interactions and reactivities, making it a compound of interest in materials science, organic synthesis, and possibly pharmacological research.
Synthesis Analysis
Research on related compounds, such as various N-phenyl-nitrobenzamides and acetyl-amino substituted benzoic acids, indicates that synthesis often involves acylation, nitration, and amide formation reactions. For example, compounds with acetylamino and nitro substituents on a benzene ring are typically synthesized through stepwise chemical modifications of simpler benzene derivatives, utilizing reagents like acetyl chloride for acylation and nitric acid for nitration (Wardell et al., 2006).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by its planarity and potential for intramolecular hydrogen bonding, affecting its crystalline structure and solubility. Studies on similar compounds have shown that the orientation of nitro and acetylamino groups relative to the benzamide core can significantly influence the molecule's overall geometry and hydrogen bonding patterns, leading to diverse crystal structures (Jedrzejas et al., 1995).
Chemical Reactions and Properties
Compounds similar to this compound participate in various chemical reactions, including reductions, nucleophilic substitutions, and condensations. The presence of nitro and acetylamino groups makes them reactive towards both electrophilic and nucleophilic agents. For example, the nitro group can undergo reduction to an amino group, altering the compound's chemical behavior and reactivity profile (Knox et al., 1988).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, of this compound, would be influenced by its molecular geometry and intermolecular interactions. Compounds with similar structures have been reported to crystallize in various forms, with their physical properties heavily dependent on the molecular conformation and the nature of intermolecular forces present (Jackson et al., 2002).
Chemical Properties Analysis
The chemical behavior of this compound is likely influenced by the electronic effects of its substituents. The acetylamino group, being an electron-donating group, and the nitro group, as an electron-withdrawing group, would affect the compound's reactivity towards various chemical reactions, including its acid-base behavior, susceptibility to oxidation, and participation in condensation reactions. Similar compounds exhibit a wide range of reactivities, highlighting the importance of the specific arrangement of functional groups on the benzamide backbone (He et al., 2014).
Wissenschaftliche Forschungsanwendungen
Influenza Virus Inhibition
One study discusses a structurally similar compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, designed as an inhibitor for the influenza virus neuraminidase protein. The study highlights the compound's crystal structure, stabilized by intermolecular hydrogen bonding, which may be relevant for understanding its inhibitory mechanism (Jedrzejas et al., 1995).
Structural and Theoretical Studies
Another research focused on the synthesis and characterization of different N,N-diacylaniline derivatives, including N-acetyl-N-(2-methoxyphenyl)acetamide and N-acetyl-N-(2-Methoxy-phenyl)-4-nitrobenzamide. The study utilized FTIR and NMR techniques for characterization and density functional theory (DFT) for investigating their ground state geometries, emphasizing the steric effects of substituents and their impact on molecular structure (Al‐Sehemi et al., 2017).
Cancer Therapy Research
A paper on the bioactivation of CB 1954 detailed the reaction of its active 4-hydroxylamino derivative with thioesters, forming a species capable of producing DNA-DNA interstrand crosslinks, a mechanism with potential implications for targeted cancer therapy (Knox et al., 1991).
Histone Deacetylase Inhibition
Research into novel N-acylhydrazone derivatives revealed their potential as potent histone deacetylase (HDAC) 6/8 dual inhibitors. The study indicated that these compounds could influence cell migration and induce apoptosis, suggesting their utility in molecular therapies for cancer (Rodrigues et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10(19)16-12-5-3-6-13(9-12)17-15(20)11-4-2-7-14(8-11)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKHIBAWXKUFSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B5551410.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5551411.png)
![4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5551418.png)
![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551426.png)
![2-acetyl-8-[(3-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5551433.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5551438.png)
![2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate](/img/structure/B5551444.png)


![4-[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N-methyl-N-(pyridin-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5551460.png)


![N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)pyrimidin-4-amine](/img/structure/B5551478.png)